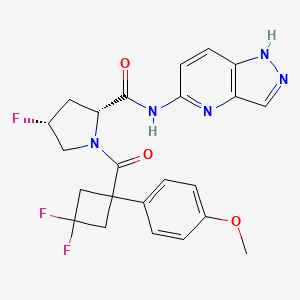
Ep300/CREBBP-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ep300/CREBBP-IN-4 is a small molecule inhibitor targeting the histone acetyltransferases E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins play crucial roles in regulating gene expression through acetylation of histones and non-histone proteins, making them significant in various biological processes and diseases, including cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and implementing stringent quality control measures to ensure the compound meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Ep300/CREBBP-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but generally involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
Ep300/CREBBP-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone acetylation in gene regulation and chromatin remodeling.
Biology: Investigates the function of EP300 and CREBBP in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in treating cancers, particularly those with dysregulated histone acetylation.
Industry: Applied in drug discovery and development, serving as a lead compound for designing new inhibitors targeting histone acetyltransferases
Mecanismo De Acción
Ep300/CREBBP-IN-4 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. This inhibition prevents the acetylation of histones and non-histone proteins, leading to altered gene expression and disrupted cellular processes. The compound specifically targets the bromodomain and histone acetyltransferase domains of EP300 and CREBBP, blocking their interaction with acetyl-CoA and substrate proteins .
Comparación Con Compuestos Similares
Ep300/CREBBP-IN-4 is unique compared to other similar compounds due to its specific inhibitory activity and molecular structure. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with potent inhibitory effects on EP300/CREBBP.
CPI-1612: An aminopyridine-based inhibitor with high potency and bioavailability.
These compounds share similar targets but differ in their chemical structures, potencies, and pharmacokinetic properties, making this compound a valuable addition to the repertoire of EP300/CREBBP inhibitors .
Propiedades
Fórmula molecular |
C23H22F3N5O3 |
|---|---|
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1 |
Clave InChI |
TURGXTFEXLEVEN-RDTXWAMCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



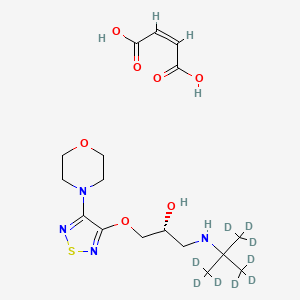


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
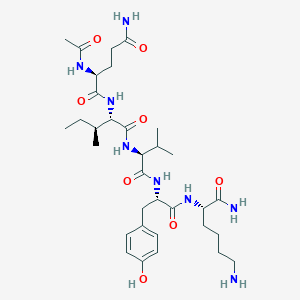

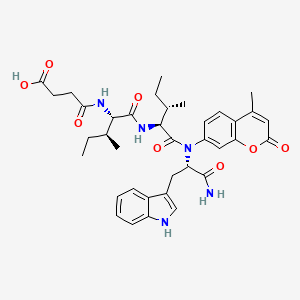

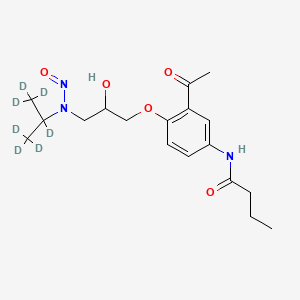
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)


